molecular formula C19H15F3N2O4S B2710404 N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide CAS No. 2309185-03-1

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2710404
CAS No.: 2309185-03-1
M. Wt: 424.39
InChI Key: OXDBYGSIKSRLPX-UHFFFAOYSA-N
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Description

N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N’-[2-(trifluoromethyl)phenyl]oxamide is a complex organic compound that features a combination of furan, thiophene, and oxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N’-[2-(trifluoromethyl)phenyl]oxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the selection of appropriate solvents and catalysts is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N’-[2-(trifluoromethyl)phenyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The oxamide group can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione, while reduction of the oxamide group can produce corresponding amines.

Scientific Research Applications

N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N’-[2-(trifluoromethyl)phenyl]oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N’-[2-(trifluoromethyl)phenyl]oxamide involves its interaction with specific molecular targets and pathways. The compound’s furan and thiophene rings can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid.

    Thiophene Derivatives: Compounds with the thiophene ring, like thiophene-2-carboxylic acid.

    Oxamide Derivatives: Compounds featuring the oxamide group, such as N,N’-dimethyloxamide.

Uniqueness

N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N’-[2-(trifluoromethyl)phenyl]oxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both furan and thiophene rings, along with the trifluoromethyl group, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O4S/c20-19(21,22)12-4-1-2-5-13(12)24-18(27)17(26)23-9-14(25)16-8-11(10-29-16)15-6-3-7-28-15/h1-8,10,14,25H,9H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDBYGSIKSRLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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